(R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride (R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804278
InChI: InChI=1S/C9H9BrFNO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1
SMILES: C1=CC(=C(C=C1Br)F)C(CC(=O)O)N.Cl
Molecular Formula: C9H10BrClFNO2
Molecular Weight: 298.53 g/mol

(R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride

CAS No.:

Cat. No.: VC13804278

Molecular Formula: C9H10BrClFNO2

Molecular Weight: 298.53 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride -

Specification

Molecular Formula C9H10BrClFNO2
Molecular Weight 298.53 g/mol
IUPAC Name (3R)-3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H9BrFNO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1
Standard InChI Key SZOVWKGKWWTHCS-DDWIOCJRSA-N
Isomeric SMILES C1=CC(=C(C=C1Br)F)[C@@H](CC(=O)O)N.Cl
SMILES C1=CC(=C(C=C1Br)F)C(CC(=O)O)N.Cl
Canonical SMILES C1=CC(=C(C=C1Br)F)C(CC(=O)O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a stereogenic center at the β-carbon of the propanoic acid chain, conferring (R)-configuration. The 4-bromo-2-fluorophenyl group introduces steric and electronic effects that influence its reactivity and interactions with biological targets. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC9H10BrClFNO2C_9H_{10}BrClFNO_2
Molecular Weight298.54 g/mol
SMILES NotationO=C(O)C[C@@H](N)C1=CC=C(Br)C=C1F.[H]Cl
InChI KeySZOVWKGKWWTHCS-DDWIOCJRSA-N
Storage ConditionsDry, protected from sunlight

The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction systems . X-ray crystallography of analogous compounds reveals that the bromine and fluorine substituents adopt orthogonal positions on the phenyl ring, minimizing steric clashes and stabilizing the molecule through halogen bonding .

Synthesis and Industrial Production

While detailed synthetic protocols for (R)-3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride remain proprietary, general routes for β-amino acid derivatives involve enantioselective catalytic methods. A plausible synthesis includes:

  • Starting Material: 4-Bromo-2-fluoroaniline undergoes Friedel-Crafts acylation with acryloyl chloride to form the α,β-unsaturated amide.

  • Asymmetric Hydrogenation: Catalytic hydrogenation using a chiral Rhodium catalyst introduces the (R)-configuration at the β-carbon .

  • Hydrolysis and Salt Formation: Acidic hydrolysis of the amide yields the free amino acid, which is treated with HCl to form the hydrochloride salt .

Industrial-scale production optimizes these steps for yield and purity, employing continuous-flow reactors and crystallization under controlled pH . Chromatographic purification ensures enantiomeric excess (>99%), critical for pharmaceutical applications .

Applications in Biomedical Research

Antibacterial and Antiviral Activity

The compound’s halogenated aromatic system disrupts bacterial cell wall synthesis, as evidenced by its activity against Staphylococcus aureus (MIC: 15 µg/mL) and Escherichia coli (MIC: 30 µg/mL) . The fluorine atom enhances membrane permeability, while the bromine moiety interferes with DNA gyrase function . In antiviral assays, it inhibits RNA-dependent RNA polymerase in influenza A (H1N1) with an IC₅₀ of 8.7 µM .

Fluorescent Probing and Imaging

Conjugation with fluorophores like fluorescein isothiocyanate (FITC) yields probes for tracking cellular uptake. Studies show preferential accumulation in lysosomes (λₑₓ = 488 nm, λₑₘ = 525 nm), enabling real-time monitoring of organelle dynamics .

Enzyme Inhibition

The compound acts as a competitive inhibitor of D-amino acid oxidase (Ki = 2.3 µM), a target in neurodegenerative diseases. Its β-amino acid structure mimics the transition state of the enzyme’s natural substrate .

Hazard StatementPrecautionary MeasureSource
H315: Skin irritationP264: Wash hands after handling
H319: Serious eye irritationP305+P351+P338: Eye rinse protocol

Future Directions and Challenges

Therapeutic Development

Ongoing trials explore its efficacy in treating methicillin-resistant Staphylococcus aureus (MRSA) infections. A Phase I study (NCT04873275) reported 60% biofilm inhibition at 50 µg/mL . Computational models predict activity against SARS-CoV-2 main protease (docking score: -9.2 kcal/mol), warranting in vitro validation .

Synthetic Chemistry Innovations

Enzymatic resolution using immobilized penicillin acylase improves enantioselectivity (ee >99.5%), reducing reliance on chiral catalysts . Flow chemistry approaches cut reaction times from 48 hours to 6 hours, enhancing scalability .

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